(5Z)-5-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
The compound (5Z)-5-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a piperidine moiety, and a sulfanylideneimidazolidinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactionsThe final step involves the formation of the sulfanylideneimidazolidinone core under specific reaction conditions, such as the use of a strong base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperidine moiety can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring may yield indole N-oxides, while reduction of the carbonyl group in the piperidine moiety may produce secondary alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapies .
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of (5Z)-5-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (5Z)-5-({1-[2-(2-PIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-({1-[2-(2-MORPHOLIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-({1-[2-(2-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N4O2S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5Z)-5-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C26H26N4O2S/c1-18-9-7-8-14-29(18)24(31)17-28-16-19(21-12-5-6-13-23(21)28)15-22-25(32)30(26(33)27-22)20-10-3-2-4-11-20/h2-6,10-13,15-16,18H,7-9,14,17H2,1H3,(H,27,33)/b22-15- |
InChI Key |
MOWMKXSFPWATFU-JCMHNJIXSA-N |
Isomeric SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=S)N4)C5=CC=CC=C5 |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=S)N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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